1,1,7,7-Tetramethyl-8-methoxyjulolidine
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Overview
Description
1,1,7,7-Tetramethyl-8-methoxyjulolidine is an organic compound with the molecular formula C₁₇H₂₅NO and a molecular weight of 259.39 g/mol . This compound is known for its photoluminescent properties, making it a valuable material in various electronic applications, particularly in organic light-emitting diodes (OLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,7,7-Tetramethyl-8-methoxyjulolidine can be synthesized through a series of organic reactions. One common method involves the reaction of 3-methoxy-N,N-bis(3-methylbutyl)aniline with formaldehyde under acidic conditions to form the julolidine ring system . The reaction typically requires a catalyst such as hydrochloric acid and is conducted at elevated temperatures to facilitate ring closure and methylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and minimizes human error, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,1,7,7-Tetramethyl-8-methoxyjulolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the julolidine ring.
Substitution: Various substituted julolidine derivatives.
Scientific Research Applications
1,1,7,7-Tetramethyl-8-methoxyjulolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1,7,7-tetramethyl-8-methoxyjulolidine involves its ability to donate electrons and participate in various photochemical reactions. The compound’s electron-donating properties are attributed to the presence of the methoxy group and the julolidine ring system . These properties make it an effective component in electro-optic materials and photonic applications .
Comparison with Similar Compounds
Similar Compounds
1,1,7,7-Tetramethyl-8-hydroxyjulolidine: Similar in structure but with a hydroxy group instead of a methoxy group.
8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde: Contains additional functional groups, making it useful in different applications.
2,4-Bis[8-hydroxy-1,1,7,7-tetramethyljulolidin-9-yl]squaraine: A more complex derivative used in advanced photonic applications.
Uniqueness
1,1,7,7-Tetramethyl-8-methoxyjulolidine is unique due to its specific combination of electron-donating properties and photoluminescent characteristics. This makes it particularly valuable in the development of OLEDs and other electronic devices .
Properties
Molecular Formula |
C17H25NO |
---|---|
Molecular Weight |
259.4 g/mol |
IUPAC Name |
6-methoxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene |
InChI |
InChI=1S/C17H25NO/c1-16(2)8-10-18-11-9-17(3,4)14-13(19-5)7-6-12(16)15(14)18/h6-7H,8-11H2,1-5H3 |
InChI Key |
XBBDHRQDFILWDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN2CCC(C3=C(C=CC1=C32)OC)(C)C)C |
Origin of Product |
United States |
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